1-Boc-2-dimethylsilanyl-5-methyl-indole

Overview

Description

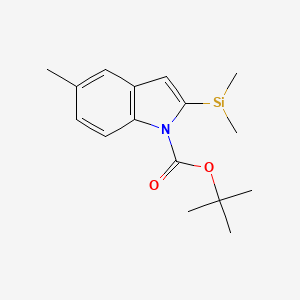

1-Boc-2-dimethylsilanyl-5-methyl-indole is a synthetic organic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a dimethylsilanyl group, and a methyl group attached to an indole ring. The compound’s molecular formula is C16H23NO2Si, and it has a molecular weight of 289.44 g/mol

Preparation Methods

The synthesis of 1-Boc-2-dimethylsilanyl-5-methyl-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Introduction of the Dimethylsilanyl Group: The dimethylsilanyl group is introduced using a silylating agent such as dimethylchlorosilane in the presence of a catalyst like palladium on carbon.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-2-dimethylsilanyl-5-methyl-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Boc-2-dimethylsilanyl-5-methyl-indole serves as a valuable scaffold in the development of pharmaceutical agents. Its derivatives have been investigated for their efficacy against various diseases, including cancer and bacterial infections.

Anticancer Activity

Research has shown that indole derivatives, including those based on this compound, possess anticancer properties. For instance, studies have indicated that certain indole compounds can inhibit the growth of cancer cell lines such as A549 lung adenocarcinoma cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative | A549 | 15 | Induction of apoptosis |

| 5-Methylindole | Various | 10 | Cell cycle arrest and apoptosis induction |

Antibiotic Potentiation

Recent studies highlight the role of indole derivatives in enhancing the efficacy of antibiotics against resistant bacterial strains. For example, 5-methylindole has been shown to potentiate tobramycin against Staphylococcus aureus, especially in stationary-phase cells, which are typically more resistant to treatment .

Organic Synthesis

The compound is also utilized in organic synthesis as a precursor for various chemical transformations. It can undergo reactions such as cyclobutenylation, which leads to the formation of complex indole derivatives useful in further synthetic applications .

Synthesis Pathways

The synthesis pathways often involve the use of reagents like n-butyllithium and cyclobutanone, yielding substituted indoles with diverse functional groups. This versatility allows for the generation of libraries of compounds for screening against biological targets .

Table 3: Synthesis Reactions Involving Indole Derivatives

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Cyclobutenylation | n-butyllithium + cyclobutanone | Up to 51% |

| N-Methylation | Dimethyl carbonate | >95% |

Case Study: Anticancer Screening

In a study evaluating a series of indole derivatives for anticancer activity, researchers synthesized multiple compounds based on the this compound scaffold. The results demonstrated that modifications at various positions on the indole ring significantly influenced their biological activity against different cancer cell lines.

Case Study: Antibiotic Resistance

A collaborative study investigated the potential of indoles to combat antibiotic resistance by enhancing aminoglycoside efficacy against Staphylococcus aureus. The findings revealed that combining these compounds with traditional antibiotics could effectively reduce bacterial load in vivo, showcasing their therapeutic promise .

Mechanism of Action

The mechanism by which 1-Boc-2-dimethylsilanyl-5-methyl-indole exerts its effects is primarily through its interaction with specific molecular targets. The Boc protecting group provides stability during synthetic transformations, while the dimethylsilanyl group can participate in various chemical reactions, facilitating the formation of desired products. The indole ring is known for its biological activity, interacting with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

1-Boc-2-dimethylsilanyl-5-methyl-indole can be compared with other indole derivatives such as:

1-Boc-5-cyanoindole: Similar in structure but contains a cyano group instead of a dimethylsilanyl group.

1-Boc-2-dimethylsilanylindole: Lacks the methyl group on the indole ring.

1-Boc-2-trimethylsilanylindole: Contains a trimethylsilanyl group instead of a dimethylsilanyl group.

Biological Activity

1-Boc-2-dimethylsilanyl-5-methyl-indole is a synthetic derivative of indole that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a dimethylsilyl group at the second carbon, and a methyl group at the fifth position, contributing to its unique reactivity and applications in medicinal chemistry.

Chemical Structure and Synthesis

The structural complexity of this compound enhances its reactivity, making it a valuable candidate for various synthetic applications. The synthesis typically involves multi-step reactions that leverage the indole framework's versatility. The following table summarizes key structural features and synthesis pathways:

| Structural Feature | Description |

|---|---|

| Boc Group | Protects the nitrogen atom, enhancing stability |

| Dimethylsilyl Group | Increases lipophilicity and influences biological activity |

| Methyl Group | Modifies electronic properties and steric hindrance |

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its indole structure. Indoles are known for their roles in various therapeutic areas including oncology, antimicrobial, and anti-inflammatory applications. Research findings indicate that this compound may interact with specific biological targets, leading to significant cellular effects.

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Indoles are frequently investigated for their efficacy against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.

Case Studies and Research Findings

Recent studies have highlighted the importance of indole derivatives in drug discovery. For example:

- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various indole derivatives, noting that modifications at the 2-position significantly impacted their anticancer activity.

- Another research article focused on the structure-activity relationship (SAR) of indoles, demonstrating that substituents like dimethylsilyl groups can enhance bioavailability and target specificity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(tert-butoxycarbonyl)-5-methylindole | Similar Boc protection; lacks dimethylsilyl moiety | Moderate anticancer activity |

| 1-Boc-2-(hydroxydimethylsilyl)-5-methylindole | Hydroxyl group instead of dimethylsilyl | Potentially different reactivity |

| 1-Boc-5-cyanoindole | Cyano group at C5 | Different electronic properties affecting reactivity |

This comparative analysis illustrates how variations in structure can lead to differing biological activities among indole derivatives.

Q & A

Q. What are the key synthetic challenges in preparing 1-Boc-2-dimethylsilanyl-5-methyl-indole, and how can reaction conditions be optimized?

Basic Research Question

The synthesis involves introducing the Boc (tert-butoxycarbonyl) and dimethylsilyl protecting groups while avoiding premature deprotection or side reactions. Key steps include:

- Protection of the indole nitrogen using Boc anhydride under anhydrous conditions, typically in dichloromethane with a base like DMAP .

- Silylation at the 2-position with chlorodimethylsilane in the presence of a mild base (e.g., triethylamine) to prevent nucleophilic attack on the Boc group.

- Optimization of temperature : Lower temperatures (0–5°C) during silylation minimize side reactions, while Boc protection proceeds efficiently at room temperature .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical to separate byproducts arising from incomplete silylation or Boc deprotection.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy :

- X-ray Crystallography : Resolves steric effects from the bulky Boc and silyl groups. Programs like ORTEP-3 aid in visualizing puckering or nonplanar conformations in the indole ring .

Q. How does the Boc group influence the compound’s stability under acidic, basic, or thermal conditions?

Advanced Research Question

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA), making controlled deprotection essential. Stability tests in pH 2–5 buffers reveal gradual hydrolysis over 24–48 hours .

- Basic Conditions : The silyl group may hydrolyze under strong bases (e.g., NaOH), while the Boc group remains stable in mild bases (pH < 10).

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C, with the Boc group fragmenting before the silyl moiety .

Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR or ambiguous mass spectrometry results?

Advanced Research Question

- Unexpected NMR Splitting : May arise from hindered rotation of the silyl group. Variable-temperature NMR (VT-NMR) can confirm dynamic effects by observing coalescence of split signals at elevated temperatures .

- Ambiguous Mass Spectrometry : High-resolution mass spectrometry (HRMS) combined with isotopic pattern analysis distinguishes between molecular ions and fragmentation byproducts. For example, a [M+H]⁺ peak at m/z 320.18 confirms the intact Boc-silyl structure .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially when substituent orientations conflict with NMR predictions .

Q. What strategies enable regioselective functionalization of the indole ring in this compound?

Advanced Research Question

- Electrophilic Substitution : The 3-position of indole is inherently reactive. Protecting the nitrogen with Boc directs electrophiles (e.g., halogens) to C3, while the silyl group at C2 sterically blocks C1 and C7 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4 or C6 requires precise Pd catalyst selection (e.g., Pd(PPh₃)₄) and microwave-assisted heating to overcome steric hindrance from the silyl group .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Boc with other carbamates) and test against target enzymes (e.g., kinases) using fluorescence-based assays .

- Control Experiments : Include unmodified indole and Boc-protected analogs to isolate the silyl group’s contribution to activity.

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess Boc/silyl group retention under physiological conditions .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

Advanced Research Question

Properties

InChI |

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIFKDTOVEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446974 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-17-1 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.